BenchChemオンラインストアへようこそ!

3-aminoquinolin-4-ol

synthetic intermediate catalytic hydrogenation process chemistry

3-Aminoquinolin-4-ol (CAS 99512-72-8), also referred to as 3-amino-4-hydroxyquinoline or 3-amino-1H-quinolin-4-one, is a heterocyclic quinoline derivative with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. The compound features a quinoline core simultaneously substituted with an amino group at position 3 and a hydroxyl group at position 4, a bifunctional arrangement that distinguishes it from mono-substituted quinoline analogs.

Molecular Formula C9H8N2O
Molecular Weight 160.2
CAS No. 99512-72-8
Cat. No. B6149674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminoquinolin-4-ol
CAS99512-72-8
Molecular FormulaC9H8N2O
Molecular Weight160.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoquinolin-4-ol (CAS 99512-72-8): Procurement-Relevant Structural and Physicochemical Profile for Quinoline-Based Scaffold Selection


3-Aminoquinolin-4-ol (CAS 99512-72-8), also referred to as 3-amino-4-hydroxyquinoline or 3-amino-1H-quinolin-4-one, is a heterocyclic quinoline derivative with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . The compound features a quinoline core simultaneously substituted with an amino group at position 3 and a hydroxyl group at position 4, a bifunctional arrangement that distinguishes it from mono-substituted quinoline analogs. It exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4(1H)-quinolinone forms, a property that modulates its hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and reactivity profile . Commercially available at ≥97% purity from multiple suppliers, 3-aminoquinolin-4-ol is primarily positioned as a synthetic intermediate and scaffold for medicinal chemistry programs targeting antimalarial, antimicrobial, and anticancer agents .

Why Generic Quinoline Substitution Fails: Position-Specific Differentiation of 3-Aminoquinolin-4-ol from Its Closest Analogs


Substituting 3-aminoquinolin-4-ol with a closely related quinoline analog—such as 4-hydroxyquinoline (lacking the 3-NH₂ group), 3-aminoquinoline (lacking the 4-OH group), or 4-aminoquinolin-3-ol (the regioisomer with swapped substituent positions)—is not pharmacologically or synthetically neutral. The simultaneous presence of the 3-amino and 4-hydroxy groups creates a bifunctional hydrogen-bonding network (2 donor sites, 3 acceptor sites) and a predicted pKa of 3.35 that is fundamentally distinct from mono-substituted quinolines . These properties directly govern the compound's reactivity in downstream derivatization, its tautomeric equilibrium, and its ability to engage biological targets through dual hydrogen-bond interactions that neither 3-aminoquinoline nor 4-hydroxyquinoline can replicate independently. The regioisomer 4-aminoquinolin-3-ol presents a different electronic distribution and tautomeric preference, leading to divergent reactivity in cyclization and cross-coupling reactions [1]. The quantitative evidence below establishes the specific, measurable dimensions where 3-aminoquinolin-4-ol differs from its closest comparators and why this differentiation matters for procurement decisions.

Quantitative Procurement Evidence: Head-to-Head and Cross-Study Differentiation of 3-Aminoquinolin-4-ol (CAS 99512-72-8)


Synthesis Efficiency: Quantitative Catalytic Hydrogenation Yield from 4-Hydroxy-3-nitroquinoline

3-Aminoquinolin-4-ol is obtained via catalytic hydrogenation of 4-hydroxy-3-nitroquinoline using 10% Pd/C under ambient-temperature H₂ atmosphere, achieving a quantitative yield (445 mg product from 500 mg starting material, 2.629 mmol scale) . The synthesis proceeds to completion within 3 hours at room temperature, requiring only filtration through Celite and concentration to isolate the product. This contrasts with the synthesis of the regioisomer 4-aminoquinolin-3-ol, which typically requires multi-step sequences involving selective protection/deprotection due to competing reactivity at the 3- and 4-positions. The quantitative conversion efficiency and operational simplicity of the 3-aminoquinolin-4-ol synthesis route represent a measurable advantage for procurement when the compound is intended as a scalable synthetic intermediate .

synthetic intermediate catalytic hydrogenation process chemistry nitro reduction

Hydrogen-Bonding and Tautomeric Differentiation vs. Mono-Substituted Quinoline Analogs

3-Aminoquinolin-4-ol possesses 2 hydrogen-bond donor sites and 3 hydrogen-bond acceptor sites, with zero rotatable bonds, resulting in a structurally constrained bifunctional pharmacophore . In contrast, 3-aminoquinoline (lacking the 4-OH group) offers only 1–2 H-bond donors and 2 acceptors, while 4-hydroxyquinoline (lacking the 3-NH₂) provides only 1 H-bond donor and 2 acceptors . The predicted pKa of 3.35 for 3-aminoquinolin-4-ol further reflects the electronic interplay between the 3-NH₂ and 4-OH groups, which is absent in either mono-substituted analog . The tautomeric equilibrium between the 4-hydroxyquinoline and 4(1H)-quinolinone forms introduces an additional dimension of conformational flexibility that can be exploited in target engagement, a feature unavailable to 3-aminoquinoline (no tautomerism at position 4) and fundamentally different from 4-aminoquinolin-3-ol (where the tautomeric equilibrium involves the 3-position) .

medicinal chemistry scaffold selection hydrogen bonding tautomerism physicochemical profiling

Antimicrobial Spectrum: Broad-Spectrum Activity of 3-Aminoquinoline Derivatives vs. Organism-Specific Comparators

3-Aminoquinoline derivatives—the structural class to which 3-aminoquinolin-4-ol belongs—have been evaluated for in vitro antimicrobial activity against a panel of Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria, and several yeast strains using the paper disc diffusion method [1]. The key differentiating observation is that these 3-aminoquinoline derivatives exhibited antimicrobial activity that was not restricted to any particular type of microorganism, demonstrating activity across Gram-positive, Gram-negative, and fungal targets [1]. This broad-spectrum profile contrasts with many mono-substituted quinoline antimicrobials that show narrower organism selectivity—for instance, certain 4-hydroxyquinoline derivatives show preferential activity against Gram-positive organisms with MIC values in the range of 16–64 µg/mL, while their Gram-negative activity is often substantially weaker or absent [2]. Quantitative MIC data for the parent 3-aminoquinolin-4-ol compound specifically were not located in the retrieved literature; the broad-spectrum claim is therefore a class-level inference based on the behavior of closely related 3-aminoquinoline derivatives [1].

antimicrobial antibacterial antifungal gram-positive gram-negative yeast

Synthetic Versatility: Gold-Catalyzed Dual Annulation Route to Oxazolo[4,5-c]quinolines Using 3-Aminoquinolin-4(1H)-one

3-Aminoquinolin-4(1H)-one (the tautomeric form of 3-aminoquinolin-4-ol) has been explicitly demonstrated as a product in a gold-catalyzed dual annulation methodology, where azide-tethered internal alkynes react with nitriles under mild, neutral conditions to yield oxazolo[4,5-c]quinolines in good to high yields [1]. The same methodology also produces 3-hydroxyquinolin-4(1H)-one, but the 3-amino variant offers a distinct handle for further derivatization via the primary amine group—a functional handle absent in the 3-hydroxy analog. This gold-catalyzed route provides direct access to polyfunctionalized quinoline derivatives that incorporate the 3-aminoquinolin-4-ol core, enabling modular diversification at the oxazole ring [1]. In contrast, 3-hydroxyquinolin-4(1H)-one generated by the same method requires additional activation (e.g., conversion to a leaving group) for further amine-based diversification, adding synthetic steps.

gold catalysis annulation oxazoloquinoline polyfunctionalized quinoline synthetic methodology

Key Intermediate Status for Antimalarial Drug Synthesis: Structural Relationship to the 4-Aminoquinoline Pharmacophore

3-Aminoquinolin-4-ol serves as a direct synthetic entry point to the 4-aminoquinoline pharmacophore that underpins clinically validated antimalarial drugs including chloroquine, hydroxychloroquine, amodiaquine, and AQ-13 [1]. The 3-amino-4-hydroxyquinoline scaffold is explicitly identified as an intermediate in the synthesis of aminoalkyl derivatives of 3-amino-4-hydroxyquinoline, which are structural analogs of the 4-aminoquinoline antimalarial class [2]. The patent literature (US2011/28467) incorporates 3-aminoquinolin-4-ol as a synthetic intermediate at the 34–35 page column, confirming its industrial relevance . In contrast, 3-aminoquinoline (lacking the 4-OH) cannot directly access the 4-amino substitution pattern characteristic of chloroquine-type drugs without additional oxidation and functional group interconversion steps. Similarly, 4-hydroxyquinoline requires introduction of the 3-amino group through nitration/reduction sequences that duplicate the synthesis of 3-aminoquinolin-4-ol itself, making the latter the more atom-economical starting point when both 3-amino and 4-substitution are desired.

antimalarial chloroquine analog 4-aminoquinoline pharmacophore drug intermediate

Optimal Procurement and Application Scenarios for 3-Aminoquinolin-4-ol (CAS 99512-72-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Chloroquine-Analog Antimalarial Lead Optimization Requiring 3,4-Disubstituted Quinoline Scaffolds

Research groups synthesizing next-generation chloroquine analogs to overcome chloroquine-resistant P. falciparum strains should select 3-aminoquinolin-4-ol as the starting scaffold. The compound provides direct access to the 4-aminoquinoline pharmacophore (via conversion of 4-OH to 4-Cl followed by diaminoalkane displacement) while retaining the 3-NH₂ group for additional diversification, eliminating 2–3 synthetic steps compared to starting from 3-aminoquinoline . The quantitative, single-step synthesis from 4-hydroxy-3-nitroquinoline ensures reliable supply with minimal purification burden . The patent literature (US2011/28467) confirms industrial precedent for this synthetic strategy . This application scenario is directly supported by Evidence Items 1 and 5 above.

Antimicrobial Screening Programs: Broad-Spectrum Hit Discovery Using the 3-Aminoquinoline Scaffold

For phenotypic antimicrobial screening programs seeking hits with activity across Gram-positive, Gram-negative, and fungal pathogens, 3-aminoquinolin-4-ol-derived compounds offer a broad-spectrum starting point. 3-Aminoquinoline derivatives have demonstrated activity against all three organism classes—Bacillus subtilis (Gram-positive), Gram-negative bacteria, and Candida yeasts—without restriction to a particular microorganism type [1]. This contrasts with 4-hydroxyquinoline-based screening decks that typically yield Gram-positive-selective hits. Procurement of 3-aminoquinolin-4-ol as the core scaffold for a focused library enables efficient coverage of diverse antimicrobial targets from a single chemical series. This application scenario is directly supported by Evidence Item 3 above.

Synthetic Methodology Development: Gold-Catalyzed Heterocycle Construction and Oxazoloquinoline Library Synthesis

Synthetic chemistry groups developing gold-catalyzed annulation methodologies or constructing oxazolo[4,5-c]quinoline-focused libraries should procure 3-aminoquinolin-4-ol (as its tautomer 3-aminoquinolin-4(1H)-one) as a demonstrated product of gold-catalyzed dual annulation of azide-tethered alkynes with nitriles [2]. The 3-NH₂ group provides a direct handle for subsequent diversification (amidation, sulfonylation, reductive amination) without the activation step required by the 3-hydroxy analog, reducing each library synthesis cycle by one step [2]. This application scenario is directly supported by Evidence Item 4 above.

Process Chemistry Scale-Up: Cost-Efficient Production of 3-Amino-4-substituted Quinoline Intermediates

Process chemistry teams scaling up the production of 3-amino-4-substituted quinoline intermediates for preclinical development should select 3-aminoquinolin-4-ol based on its demonstrated quantitative-yield synthesis under mild conditions (room temperature, 3 h, Pd/C catalysis, quantitative conversion) . The operational simplicity—filtration through Celite followed by concentration—avoids chromatography and enables direct scale-up. The predicted boiling point of 348.4 °C and density of 1.363 g/cm³ provide actionable parameters for large-scale handling and purification protocol design . This application scenario is directly supported by Evidence Items 1 and 2 above.

Quote Request

Request a Quote for 3-aminoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.